molecular formula C14H19N3O2 B3006053 N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide CAS No. 2188734-84-9

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide

Cat. No. B3006053
CAS RN: 2188734-84-9
M. Wt: 261.325
InChI Key: LNMXEWLVDYFGPF-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide, also known as JNJ-5207852, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide acts as an inhibitor of several enzymes and proteins, including the histone deacetylase HDAC4, the protein kinase CK2, and the transcription factor NF-κB. By inhibiting these targets, N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide can modulate various cellular pathways involved in disease progression, including apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects:
N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce apoptosis in cancer cells, reduce inflammation in models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease. These effects are mediated by the inhibition of specific enzymes and proteins targeted by N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide.

Advantages and Limitations for Lab Experiments

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, it also has limitations, including its low solubility in aqueous solutions and potential off-target effects at higher concentrations.

Future Directions

Future research on N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide could focus on several directions, including the development of more potent and selective analogs, the investigation of its potential as a combination therapy with other drugs, and the exploration of its therapeutic potential in additional diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide and its potential off-target effects.
Conclusion:
In conclusion, N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide could lead to the development of new therapies for cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide involves a multi-step process, starting with the reaction of 6-methylpyridin-3-amine with ethyl 2-bromoacetate to form N-ethyl-6-methylpyridin-3-amine. This intermediate is then reacted with 2-oxoethyl prop-2-enoate to form N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

N-ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-14(19)17(5-2)10-13(18)16-9-12-7-6-11(3)15-8-12/h4,6-8H,1,5,9-10H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMXEWLVDYFGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CN=C(C=C1)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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